![molecular formula C17H17N3S B2627949 1-(1-Phenylsulfanylcyclopentyl)benzotriazole CAS No. 138883-73-5](/img/structure/B2627949.png)
1-(1-Phenylsulfanylcyclopentyl)benzotriazole
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Description
Synthesis Analysis
The synthesis of benzotriazole derivatives, such as 1-(1-Phenylsulfanylcyclopentyl)benzotriazole, involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . Benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales .
Molecular Structure Analysis
Benzotriazole, a part of the 1-(1-Phenylsulfanylcyclopentyl)benzotriazole molecule, features two fused rings . Its five-membered ring can in principle exist as tautomers . Various structural analyses with UV, IR, and 1 H-NMR spectra indicate that one of the tautomers is dominant .
Chemical Reactions Analysis
Benzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds . This makes benzotriazole derivatives versatile in synthetic organic chemistry .
Safety and Hazards
The safety data sheet for 1H-Benzotriazole, a part of the 1-(1-Phenylsulfanylcyclopentyl)benzotriazole molecule, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is also advised against food, drug, pesticide, or biocidal product use .
Future Directions
Benzotriazole methodology has grown to very high popularity due to its versatility and usefulness in the synthesis of diverse pharmacologically important heterocyclic skeletons . It is expected that this methodology will continue to attract attention from synthetic organic chemists due to its several advantages over other methodologies .
properties
IUPAC Name |
1-(1-phenylsulfanylcyclopentyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-2-8-14(9-3-1)21-17(12-6-7-13-17)20-16-11-5-4-10-15(16)18-19-20/h1-5,8-11H,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVMXYBVEUFLGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(N2C3=CC=CC=C3N=N2)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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